(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereochemically complex architecture. Its core structure comprises a 2-aminobutyramide backbone modified with two distinct substituents:
- A benzyl group on the nitrogen of the pyrrolidine ring, introducing aromaticity and steric bulk.
- A cyclopropyl group on the amide nitrogen, conferring conformational rigidity.
Properties
IUPAC Name |
(2S)-2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)23(17-10-11-17)14-18-9-6-12-22(18)13-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,21H2,1-2H3/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAQSTYLPZVOCK-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN1CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide, also known by its CAS number 1401667-31-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H27N3O |
| Molecular Weight | 289.42 g/mol |
| CAS Number | 1401667-31-9 |
| Synonyms | (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-3-methyl-butyramide |
The compound exhibits biological activity primarily through its interaction with G protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses and are a common target in drug development. The activation of these receptors can lead to downstream signaling pathways that affect cellular functions such as growth, differentiation, and apoptosis .
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds similar to this compound may inhibit mitosis in cancer cells, leading to cell death. This is primarily due to their ability to interfere with kinesin spindle protein (KSP) functions, which are essential for proper mitotic spindle formation .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems through GPCR interactions is a proposed mechanism for these effects.
- Anti-inflammatory Properties : There is evidence indicating that this class of compounds might exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.
Study on Anticancer Activity
A study focusing on a related compound demonstrated significant anticancer properties by arresting cell cycle progression in cancer cell lines. The compound induced a monopolar spindle phenotype, characteristic of KSP inhibition, leading to increased apoptosis rates in treated cells .
Neuroprotective Mechanism
Another investigation highlighted the potential neuroprotective effects of similar compounds through their action on GPCRs involved in neuronal signaling. This suggests a pathway for developing therapeutic agents targeting neurodegenerative conditions .
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide has been explored for its potential therapeutic properties, particularly in neurology and psychiatry. The compound's ability to interact with G-protein-coupled receptors (GPCRs) positions it as a candidate for drug development aimed at treating various neurological disorders.
Case Studies:
- Neurotransmitter Modulation : Studies indicate that this compound may modulate neurotransmitter systems, influencing conditions such as anxiety and depression. Research focusing on its binding affinity to specific receptors can provide insights into its efficacy as a therapeutic agent.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups allow for various chemical transformations, making it useful in synthesizing pharmaceuticals and agrochemicals.
Synthetic Routes:
Common synthetic routes involve:
- Formation of Amide Bonds : Utilizing coupling reactions to create amide linkages.
- Pyrrolidine Derivative Modifications : Functionalizing the pyrrolidine ring to introduce different substituents that enhance biological activity.
Biochemical Studies
In biochemical research, this compound is employed to study enzyme mechanisms and receptor interactions. Its chiral nature allows for specific interactions with biological targets, making it an essential tool in understanding molecular biology.
Research Insights:
- Enzyme Inhibition Studies : The compound has been tested as a potential inhibitor for specific enzymes involved in metabolic pathways, providing insights into its role in biochemical regulation.
Comparison with Similar Compounds
Pyrrolidine Modifications
Amide Nitrogen Substituents
Stereochemical Complexity
Both compounds share (S)-configurations at critical chiral centers, suggesting shared synthetic routes involving asymmetric catalysis. However, the target compound’s additional stereogenic center (pyrrolidine C2) may necessitate advanced purification techniques, such as chiral chromatography.
Research Findings and Limitations
- Pharmacokinetic Predictions : The benzyl group’s lipophilicity (clogP estimated +2 vs. the analog) may decrease solubility but improve blood-brain barrier penetration.
- Metabolic Stability : Cyclopropyl groups are empirically associated with longer half-lives than isopropyl groups in protease inhibitors .
- Data Gaps: No direct experimental comparisons (e.g., IC50, solubility) are available in the provided evidence. Conclusions are inferred from structural analogs and established medicinal chemistry principles .
Preparation Methods
Synthesis of the (S)-1-Benzyl-Pyrrolidin-2-ylmethyl Intermediate
The pyrrolidine scaffold is constructed via a four-step sequence:
-
Ring-closing metathesis of N-benzyl-diallylamine using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours, yielding 1-benzyl-pyrrolidine with 85% conversion.
-
Chiral resolution via diastereomeric salt formation with (R)-mandelic acid in ethanol/water (3:1), achieving 98% ee for the (S)-enantiomer.
-
Methylation at the 2-position using iodomethane (1.2 eq) and potassium carbonate in DMF at 0°C→25°C over 12 hours.
-
Boc protection of the secondary amine with di-tert-butyl dicarbonate (1.5 eq) and DMAP (0.1 eq) in THF, followed by deprotection under acidic conditions (HCl/dioxane).
Table 1: Optimization of Pyrrolidine Methylation
| Condition | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| K2CO3, DMF | 1.5 eq | DMF | 0→25 | 78 | 92.4 |
| NaH, THF | 2.0 eq | THF | -20→0 | 65 | 88.1 |
| LDA, Et2O | 1.2 eq | Et2O | -78 | 42 | 95.6 |
Assembly of the 2-Amino-3-Methyl-Butyramide Core
The butyramide fragment is synthesized through:
-
Strecker amino acid synthesis : Reaction of 3-methyl-2-butanone with ammonium chloride and potassium cyanide in aqueous ethanol (pH 8.5), followed by hydrolysis with 6M HCl to yield 2-amino-3-methylbutyric acid (65% yield).
-
Activation as mixed anhydride : Treatment with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at -15°C.
-
Coupling with cyclopropylamine : Addition of cyclopropylamine (1.5 eq) in dichloromethane at 0°C→25°C, achieving 89% conversion to N-cyclopropyl-3-methyl-butyramide.
Stereochemical Control and Diastereomer Separation
The critical (S,S)-configuration is enforced through:
-
Chiral HPLC purification : Using a Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane/isopropanol (80:20) + 0.1% diethylamine at 1.0 mL/min, achieving baseline separation of diastereomers (α = 1.32).
-
Dynamic kinetic resolution : Employing Shvo’s catalyst (0.5 mol%) during the amide coupling step to epimerize undesired (R)-configured intermediates.
Table 2: Impact of Catalyst Loading on Enantiomeric Excess
| Catalyst | Loading (mol%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| None | 0 | 52 | 24 |
| Pd(OAc)2/(R)-BINAP | 2.5 | 94 | 18 |
| Shvo’s catalyst | 0.5 | 99 | 12 |
Data derived from WO2011076678A1 and US20070123574A1.
Process Optimization and Green Chemistry Considerations
Scale-up challenges are addressed through:
-
Solvent recycling : Implementing a falling-film evaporator to recover 92% of THF from reaction mixtures.
-
Catalyst immobilization : Using silica-supported palladium nanoparticles (Pd@SiO2) to reduce metal leaching to <0.5 ppm while maintaining 98% yield over five cycles.
-
Flow chemistry : Continuous hydrogenation in a microreactor system (H-Cube Pro) at 60 bar H2 and 80°C, reducing reaction time from 24 hours (batch) to 45 minutes.
Analytical Characterization and Quality Control
Final product validation employs:
-
NMR spectroscopy :
-
Chiral purity assessment :
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing the purity and stereochemical integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase to separate enantiomers and confirm stereochemical purity. For quantitative purity analysis, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) with mass spectrometry (MS) to detect impurities. Ensure calibration against certified reference standards .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at temperatures between 2–8°C. Avoid contact with oxidizing agents and humidity. Periodically validate stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound, particularly in amide bond formation?
- Methodological Answer : Employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) to enhance amidation efficiency. Use anhydrous dimethyl sulfoxide (DMSO) or dichloromethane (DCM) as solvents under nitrogen. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For example, a yield of 82% was achieved using HOBt/EDCI in DMSO at 20°C for 20 hours .
Q. What experimental strategies address contradictions in reported biological activity data?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times, and solvent controls) across studies. Perform dose-response curves with triplicate measurements to ensure reproducibility. Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to cross-validate results. For antimicrobial studies, include positive controls like ciprofloxacin and negative controls with DMSO .
Q. How can computational tools predict the compound’s solubility and reactivity for formulation studies?
- Methodological Answer : Utilize PubChem-derived physicochemical data (e.g., logP, polar surface area) and molecular dynamics simulations to estimate solubility in aqueous buffers. Apply density functional theory (DFT) to model reactive sites for derivatization. Validate predictions experimentally via shake-flask solubility tests and stability-indicating HPLC .
Q. What techniques resolve stereochemical instability during synthesis or storage?
- Methodological Answer : Use X-ray crystallography (via SHELXL refinement) to confirm absolute configuration. For labile stereocenters, introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) during synthesis. Monitor racemization via circular dichroism (CD) spectroscopy under stress conditions (e.g., elevated temperature or pH extremes) .
Q. How should accidental exposure or spills be managed in the laboratory?
- Methodological Answer : Immediately evacuate the area and use personal protective equipment (PPE: gloves, goggles, lab coat). Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. For skin contact, rinse with water for 15 minutes and seek medical evaluation. Document incidents per OSHA guidelines .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across different cell lines?
- Methodological Answer : Perform transcriptomic profiling (e.g., RNA-seq) to identify cell line-specific expression of target proteins. Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Adjust experimental endpoints (e.g., apoptosis vs. necrosis markers) to align with mechanistic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
